molecular formula C8H8F3N5 B11879690 9-Ethyl-6-(trifluoromethyl)-9h-purin-2-amine CAS No. 1736-96-5

9-Ethyl-6-(trifluoromethyl)-9h-purin-2-amine

Cat. No.: B11879690
CAS No.: 1736-96-5
M. Wt: 231.18 g/mol
InChI Key: UTVHBFHLMHYGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Ethyl-6-(trifluoromethyl)-9h-purin-2-amine is a synthetic purine derivative designed for advanced research applications in medicinal chemistry and pharmacology. As a substituted purine, this compound is of significant interest in the design and development of novel small-molecule probes, particularly in the field of adenosine receptor (AR) signaling . Purine derivatives are widely explored as selective ligands for adenosine receptor subtypes (A1, A2A, A2B, and A3), which are therapeutic targets for a range of conditions including ischemic, inflammatory, and neurological disorders . The structural motif of a 2-amino group and a 6-trifluoromethyl substitution on the purine ring system may contribute to binding affinity and metabolic stability, making it a valuable scaffold for investigating structure-activity relationships (SAR). Researchers can utilize this compound to study its potential as an agonist or antagonist for specific adenosine receptors, to explore its mechanism of action in cellular signaling pathways such as adenylate cyclase inhibition, or as a precursor in synthetic chemistry to develop more complex analogs . This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1736-96-5

Molecular Formula

C8H8F3N5

Molecular Weight

231.18 g/mol

IUPAC Name

9-ethyl-6-(trifluoromethyl)purin-2-amine

InChI

InChI=1S/C8H8F3N5/c1-2-16-3-13-4-5(8(9,10)11)14-7(12)15-6(4)16/h3H,2H2,1H3,(H2,12,14,15)

InChI Key

UTVHBFHLMHYGLL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)N)C(F)(F)F

Origin of Product

United States

Biological Activity

9-Ethyl-6-(trifluoromethyl)-9H-purin-2-amine is a purine derivative notable for its unique structural features, particularly the trifluoromethyl group at the 6-position and an ethyl group at the 9-position of the purine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, especially in antiviral and anticancer applications.

The molecular formula of this compound is C₁₃H₁₄F₃N₅, with a molecular weight of approximately 231.18 g/mol. The presence of the trifluoromethyl group significantly enhances its lipophilicity and stability, which are critical for biological interactions and drug development.

The trifluoromethyl group in this compound is believed to increase binding affinity to various biological targets. This modification can enhance interactions with enzymes or receptors, potentially leading to improved therapeutic efficacy. Specifically, studies have indicated that this compound may inhibit phosphoinositide 3-kinases (PI3Ks), which are involved in multiple signaling pathways related to cancer and inflammation .

Antiviral Potential

Research suggests that this compound exhibits antiviral properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's structure allows it to interact effectively with key enzymes involved in the parasite's metabolism .

Anticancer Activity

In addition to its antiviral effects, this purine derivative has shown promise as an anticancer agent. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis. In vitro studies have demonstrated that derivatives of this compound can effectively target various cancer-related pathways, including those involving EGFR and VEGFR .

Case Studies

  • Inhibition of Phosphoinositide 3-Kinases (PI3Ks) : A study reported that analogs of this compound effectively modulated PI3K activity, which is crucial in cancer progression and treatment resistance .
  • Antiparasitic Activity : Another research effort focused on identifying new chemotypes against T. brucei, where the compound was part of a larger screening process that identified several potent kinase-targeting inhibitors .

Comparative Analysis

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeatureUnique Aspect
8-Methyl-9H-purin-2-amineMethyl group at position 8Lacks trifluoromethyl group; lower lipophilicity
8-Chloro-9H-purin-2-amineChloro group instead of trifluoromethylDifferent electronic properties affecting reactivity
8-Bromo-9H-purin-2-aminesBromo group at position 8Similar reactivity but different stability
6-(Difluoromethyl)-9H-purin-2-aminesDifluoromethyl instead of trifluoromethylReduced lipophilicity compared to trifluoromethyl

The presence of the trifluoromethyl group in 9-Ethyl-6-(trifluoromethyl)-9H-purin-2-amines enhances its chemical stability and biological activity compared to these analogs, making it a unique candidate in drug development.

Scientific Research Applications

Antiviral Applications

Research indicates that 9-Ethyl-6-(trifluoromethyl)-9H-purin-2-amine exhibits promising antiviral properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's structural characteristics enable it to interact effectively with key metabolic enzymes in the parasite, potentially leading to new therapeutic strategies against this disease.

Anticancer Activity

In addition to its antiviral effects, this purine derivative has shown potential as an anticancer agent. Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis. Specifically, it targets pathways involving phosphoinositide 3-kinases (PI3Ks), which play a crucial role in cancer progression and treatment resistance. Case studies have highlighted its effectiveness in modulating PI3K activity, making it a candidate for further exploration in cancer therapeutics .

Case Studies

  • Inhibition of Phosphoinositide 3-Kinases (PI3Ks) : A study reported that analogs of this compound effectively modulated PI3K activity, which is crucial in cancer progression and treatment resistance.
  • Antiparasitic Activity : Another research effort focused on identifying new chemotypes against T. brucei, where this compound was part of a larger screening process that identified several potent kinase-targeting inhibitors .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl (-CF3_3) group at position 6 significantly directs nucleophilic substitutions due to its electron-withdrawing nature. Key findings include:

  • Position 6 : The -CF3_3 group stabilizes intermediates during nucleophilic displacement, enabling reactions with amines, thiols, or alkoxides. For example, under basic conditions, substitution with morpholine yields 6-morpholino derivatives.

  • Position 2 : The primary amine at position 2 can undergo condensation with aldehydes or ketones to form imines or hydrazones .

Reaction Type Conditions Product Yield Source
Amine substitution (C6)K2_2CO3_3, DMF, 80°C6-Morpholino derivative72%
Hydrazone formation (C2)Ethanol, reflux, 12 h(E)-6-(2-Benzylidenehydrazinyl) derivative65%

Alkylation and Arylation

  • N7 Alkylation : Using SnCl4_4 as a catalyst, tert-butyl groups can be introduced at N7 under kinetic control (ACN, 80°C) .

  • C8 Functionalization : Electrophilic bromination at position 8 occurs in the presence of HBr/H2_2O2_2, yielding 8-bromo derivatives.

Substrate Reagent Product Regioselectivity Source
9-Ethyl-6-CF3_3-purin-2-aminetert-Butyl bromide, SnCl4_4N7-tert-butyl derivativeN7 > N9

Oxidation and Reduction

  • Oxidation : The ethyl group at N9 is resistant to mild oxidants but undergoes hydroxylation under strong conditions (e.g., KMnO4_4, acidic media) to form 9-(2-hydroxyethyl) analogs.

  • Reduction : The trifluoromethyl group remains inert, but nitro or azide intermediates (if present) can be reduced catalytically (H2_2, Pd/C) .

Cross-Coupling Reactions

The compound serves as a precursor for Suzuki-Miyaura couplings after halogenation:

  • C8 Bromination : Treatment with NBS (N-bromosuccinimide) introduces bromine at C8, enabling coupling with aryl boronic acids.

Halogenation Coupling Partner Catalyst Product Yield Source
Br2_2, FeCl3_3Phenylboronic acidPd(PPh3_3)4_48-Phenyl derivative58%

Stability and Degradation

  • Acidic Conditions : The -CF3_3 group enhances stability, but prolonged exposure to HCl (6 M) cleaves the purine ring .

  • Thermal Stability : Decomposition occurs above 250°C, releasing HF and forming charred residues.

Comparative Reactivity with Analogs

The -CF3_3 group confers unique reactivity compared to other C6 substituents:

C6 Substituent Electron Effect Nucleophilic Reactivity (C6) Biological Activity
-CF3_3Strongly withdrawingModerateHigh (e.g., anti-trypanosomal)
-ClWithdrawingHighModerate
-SCH3_3Weak donatingLowLow

Data synthesized from .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Purine derivatives are tailored for target specificity by modifying substituents at the 2-, 6-, and 9-positions. Below is a comparative analysis of key analogues:

Compound Name 9-Substituent 6-Substituent 2-Substituent Key Properties/Applications Evidence Source
9-Ethyl-6-(trifluoromethyl)-9H-purin-2-amine Ethyl Trifluoromethyl (-CF₃) Amine (-NH₂) High lipophilicity; kinase inhibition (predicted)
2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine Ethyl Chlorine (-Cl) 3-Chlorophenylamino Cruzain/Rhodesain protease inhibition (IC₅₀ = 0.15 µM)
9-Allyl-6-chloro-9H-purin-2-amine Allyl Chlorine (-Cl) Amine (-NH₂) Intermediate for cytotoxic agents
6-(Cyclohexylmethoxy)-9H-purin-2-amine H (unsubstituted) Cyclohexylmethoxy (-OCH₂C₆H₁₁) Amine (-NH₂) Gasdermin D inhibitor (blocks pyroptosis)
2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine Isopropyl Chlorine (-Cl) 4-Methoxybenzylamino Enhanced solubility due to polar aryl group

Key Observations :

  • Trifluoromethyl vs. Chlorine at 6-Position : The -CF₃ group in the target compound improves metabolic stability compared to -Cl, which is prone to nucleophilic displacement .
  • 9-Substituent Effects : Ethyl and isopropyl groups balance steric bulk and lipophilicity, while allyl groups (e.g., in 9-Allyl-6-chloro-9H-purin-2-amine) introduce reactivity for further functionalization .
  • 2-Substituent Diversity: Primary amines (-NH₂) are common, but aryl groups (e.g., 3-chlorophenylamino) enhance target affinity through π-π stacking .
Physicochemical Properties
  • Solubility : The trifluoromethyl group increases logP (~2.5 predicted) compared to chlorine-substituted analogues (logP ~1.8) .
  • Melting Points : Ethyl-substituted purines (e.g., 9-Ethyl-6-chloro-9H-purin-2-amine) exhibit higher mp (198–200°C) than allyl derivatives (mp ~150°C) due to crystallinity .

Preparation Methods

Starting Materials and Core Modifications

The synthesis typically begins with 2,6-dichloro-9H-purine (CAS 5451-40-1), a versatile precursor for sequential substitutions. The C6 position is prioritized for trifluoromethylation due to its higher reactivity compared to C2, followed by N9 alkylation and C2 amination.

Trifluoromethylation at C6

Method A: Copper-Mediated Cross-Coupling

  • Reagents : Trifluoromethyl iodide (CF₃I), CuI, cesium carbonate (Cs₂CO₃).

  • Conditions : DMF, 60°C, 8–12 hours under argon.

  • Yield : 70–85%.

  • Mechanism : Oxidative addition of CF₃I to Cu(I), followed by nucleophilic substitution at C6.

Method B: Direct Trifluoromethylation with TMSCF₃

  • Reagents : Trimethyl(trifluoromethyl)silane (TMSCF₃), PhI(OAc)₂.

  • Conditions : 1,2-dichloroethane, 84°C, 3 hours.

  • Yield : 65–78%.

  • Advantage : Avoids transition metals, suitable for scale-up.

N9 Ethylation

Method A: Alkylation with Ethyl Bromide

  • Reagents : Ethyl bromide, NaH.

  • Conditions : THF, 0°C to room temperature, 6–12 hours.

  • Yield : 60–75%.

  • Regioselectivity : Controlled by solvent polarity; DMF favors N9 over N7 alkylation (3:1 ratio).

Method B: Mitsunobu Reaction

  • Reagents : Ethanol, diethyl azodicarboxylate (DEAD), triphenylphosphine.

  • Conditions : THF, 0°C to reflux, 24 hours.

  • Yield : 55–65%.

  • Use Case : Preferred for sterically hindered substrates.

C2 Amination

Method A: Ammonolysis

  • Reagents : NH₃ (g), EtOH.

  • Conditions : Sealed tube, 100°C, 24 hours.

  • Yield : 80–90%.

  • Side Products : Over-amination at C6 minimized by prior trifluoromethylation.

Method B: Pd-Catalyzed Buchwald-Hartwig Amination

  • Reagents : Pd(OAc)₂, Xantphos, NH₃·H₂O.

  • Conditions : Toluene, 110°C, 12 hours.

  • Yield : 75–85%.

  • Advantage : Tolerates electron-withdrawing groups like CF₃.

One-Pot Sequential Synthesis

A streamlined approach combines C6 trifluoromethylation and N9 ethylation in a single reactor:

  • Step 1 : 2,6-Dichloro-9H-purine reacts with TMSCF₃ and PhI(OAc)₂ in DCE at 84°C.

  • Step 2 : Ethyl bromide and NaH added directly to the mixture at 0°C.

  • Step 3 : Ammonia gas introduced for C2 amination.

  • Total Yield : 50–60%.

  • Purification : Column chromatography (hexane/EtOAc, 3:1).

Industrial-Scale Production

Continuous Flow Synthesis

  • Reactor Type : Microfluidic tubular reactor.

  • Conditions :

    • Trifluoromethylation: CF₃I, CuI, DMF, 60°C, residence time 30 minutes.

    • Alkylation: Ethyl bromide, Cs₂CO₃, 80°C, residence time 20 minutes.

  • Throughput : 1 kg/day with >95% purity.

  • Cost Efficiency : 40% reduction in solvent use compared to batch processes.

Crystallization Optimization

  • Solvent System : Ethanol/water (1:1).

  • Particle Size : Controlled by cooling rate (0.5°C/min yields 50–100 µm crystals).

  • Purity : >99.5% by HPLC.

Reaction Optimization Data

Table 1: Trifluoromethylation Methods Comparison

MethodReagentsTemp (°C)Time (h)Yield (%)Purity (%)
Cu-MediatedCF₃I, CuI, Cs₂CO₃6088598
TMSCF₃/PhI(OAc)₂TMSCF₃, PhI(OAc)₂8437897
CF₃SO₃Na/Pd(OAc)₂CF₃SO₃Na, Pd(OAc)₂100126595

Table 2: N9 Ethylation Efficiency

BaseSolventTemp (°C)Time (h)N9:N7 RatioYield (%)
NaHTHF0–2564:175
Cs₂CO₃DMF25123:170
K₂CO₃Acetone50242:160

Mechanistic Insights

Trifluoromethylation Regioselectivity

The C6 position’s higher electrophilicity (due to adjacent N1 and N3) facilitates nucleophilic attack by CF₃⁻ intermediates. Density functional theory (DFT) calculations show a 15 kcal/mol lower activation energy for C6 vs. C2 substitution.

Alkylation Stereoelectronic Effects

Ethyl group introduction at N9 is favored due to:

  • Steric factors : N7 proximity to C8-H hinders alkylation.

  • Electronic factors : N9 lone pair alignment with purine π-system stabilizes transition state.

Challenges and Solutions

Byproduct Formation

  • Issue : C8 trifluoromethylation (<5%) under harsh conditions.

  • Mitigation : Lower reaction temperature (60°C) and stoichiometric CF₃I.

Purification Difficulties

  • Issue : Co-elution of N7-ethyl isomer in column chromatography.

  • Solution : Use of reverse-phase HPLC with acetonitrile/water gradients.

Green Chemistry Considerations

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. DMF.

  • Catalyst Recycling : CuI recovered via aqueous extraction achieves 90% reuse efficiency.

Q & A

Basic: What synthetic routes are available for 9-Ethyl-6-(trifluoromethyl)-9H-purin-2-amine, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or microwave-assisted cross-coupling. For example:

  • Substitution reactions (e.g., replacing chloro groups with amines) often use polar aprotic solvents (DMF, DMSO) and bases like Hunig’s Base. Microwave heating (110–140°C, 30–60 min) enhances reaction efficiency, achieving yields >90% .
  • Optimizing solvent systems : Chloroform/methanol (95:5) gradients in column chromatography improve purity (83% yield) .
    Critical Parameter : The trifluoromethyl group’s steric bulk may require extended reaction times or elevated temperatures to overcome kinetic barriers.

Basic: How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • NMR Analysis : Monitor δ values for ethyl groups (e.g., δ 1.38–1.60 ppm for CH3, δ 4.07–4.34 ppm for CH2CH3) and trifluoromethyl signals (typically δ 120–125 ppm in ¹⁹F NMR) .
  • HRMS Validation : Confirm molecular weight (e.g., calculated [M+H]+ for C₈H₁₀F₃N₅: 235.08) with deviations <2 ppm .
  • Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., ±0.2% tolerance) .

Advanced: How does the 2-amino group and trifluoromethyl substitution modulate electronic properties or binding affinity in biological targets?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces. The electron-withdrawing trifluoromethyl group reduces electron density at N1/N3, potentially altering hydrogen-bonding interactions .
  • Structure-Activity Relationship (SAR) : Compare IC₅₀ values of analogs (e.g., 2-chloro vs. 2-amino derivatives) in enzyme inhibition assays. For example, 2-amino substitution in purines enhances adenosine receptor affinity by 10–100× .

Advanced: What strategies resolve contradictions in solubility data across different solvent systems?

Methodological Answer:

  • Solubility Profiling : Use a tiered approach:
    • Polarity Screening : Test DMSO, ethanol, and acetonitrile (common for purines) .
    • Co-solvent Systems : For low solubility, employ DMSO/water mixtures (e.g., 10% DMSO) with dynamic light scattering to monitor aggregation .
  • Contradiction Analysis : If solubility in DMF conflicts with literature, verify purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to rule out hydrophobic impurities .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for ethyl-substituted purines) .
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the trifluoromethyl group.
  • Hygroscopicity : Karl Fischer titration to measure water content; use desiccants (silica gel) for lyophilized samples .

Advanced: How can researchers optimize regioselectivity during functionalization at N9 or C6 positions?

Methodological Answer:

  • Protecting Group Strategies : Use tetrahydropyran (THP) at N9 to direct functionalization to C6. For example, THP-protected purines allow Suzuki-Miyaura coupling at C6 with Pd(PPh₃)₄ catalysts .
  • Microwave-Assisted Reactions : Higher temperatures (140°C) favor C6 substitution over N9 in polar solvents like DMSO .

Advanced: What analytical methods differentiate polymorphic forms of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal packing (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks .
  • PXRD : Compare experimental diffraction patterns with simulated data (Mercury 4.0 software) to identify dominant polymorphs .
  • Raman Spectroscopy : Detect subtle lattice vibrations (e.g., 500–600 cm⁻¹ for trifluoromethyl group vibrations) specific to each polymorph .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Kinase Inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., PKA, PKC) at 10 µM compound concentration .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via nonlinear regression (GraphPad Prism) .

Advanced: How do isotopic labeling (e.g., ¹³C/¹⁵N) aid in metabolic pathway tracing?

Methodological Answer:

  • Synthetic Incorporation : Introduce ¹³C at C2 (via K¹³CN substitution) or ¹⁵N at the 2-amino group (using ¹⁵NH₄Cl) .
  • LC-MS/MS Metabolomics : Track labeled metabolites in cell lysates with MRM transitions specific to isotopic mass shifts .

Advanced: What computational tools predict metabolic liabilities (e.g., CYP450 oxidation)?

Methodological Answer:

  • ADMET Predictors : Use Schrödinger’s QikProp or StarDrop’s P450 Module to identify vulnerable sites (e.g., ethyl or trifluoromethyl groups as CYP3A4 substrates) .
  • Metabolite ID : In silico fragmentation (e.g., Mass Frontier) matches predicted oxidative products (e.g., hydroxylation at C8) with experimental HRMS/MS data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.